Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cannabinoid receptor CB1 antagonist Triazole carboxamide

1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326879-31-5) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative with molecular formula C18H17FN4O and a molecular weight of 324.36 g/mol. It belongs to a compound class extensively explored for modulating the pregnane X receptor (PXR) and cannabinoid receptor CB1.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 1326879-31-5
Cat. No. B3016907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326879-31-5
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)C
InChIInChI=1S/C18H17FN4O/c1-12-7-8-15(9-13(12)2)23-11-17(21-22-23)18(24)20-10-14-5-3-4-6-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,24)
InChIKeyLXUDYPMZJHPFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326879-31-5): Procurement-Relevant Chemical Identity


1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326879-31-5) is a synthetic small-molecule 1,2,3-triazole-4-carboxamide derivative with molecular formula C18H17FN4O and a molecular weight of 324.36 g/mol . It belongs to a compound class extensively explored for modulating the pregnane X receptor (PXR) and cannabinoid receptor CB1 [1][2]. The compound incorporates a 3,4-dimethylphenyl substituent at the N1 position of the triazole core and a 2-fluorobenzyl amide side chain at the 4-carboxamide position—a benzyl amide motif that, as a class, has been associated with sub-20 nM CB1 antagonistic potency and >1000-fold selectivity over CB2 receptors [2]. Commercially, this compound is offered at ≥95% purity for research use only .

Why 1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Triazole Carboxamide


The 1,2,3-triazole-4-carboxamide scaffold is not monolithic; subtle changes in substitution pattern produce profound differences in target engagement, potency, and selectivity. In the PXR inhibitor series reported by Lin et al. (2022), moving from an inverse agonist/antagonist dual profile (compound 85) to a pure antagonist (compound 89) was achieved through a minor structural modification within the same triazole-4-carboxamide chemotype [1]. Similarly, in the CB1 antagonist series, introduction of a methylene spacer between the triazole core and the carbonyl side chain—as present in the 2-fluorobenzyl amide of the target compound—improved in vitro potency over direct amide analogs lacking this spacer [2]. The specific combination of a 3,4-dimethylphenyl N1-substituent and a 2-fluorobenzyl carboxamide side chain defines a unique pharmacophoric fingerprint. Replacing this compound with a generic triazole carboxamide—even one sharing the same molecular formula (C18H17FN4O, MW 324.36)—could switch receptor selectivity profiles, invert agonist/antagonist functional activity, or abolish potency entirely. Procurement decisions must therefore be guided by the specific substitution pattern rather than by class membership alone.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326879-31-5)


Benzyl Amide Side Chain Confers Sub-20 nM CB1 Antagonist Potency as a Class Feature

The target compound incorporates a 2-fluorobenzyl amide side chain—a benzyl amide motif that, across the 1,2,3-triazole-4-carboxamide class, is the key structural determinant for high CB1 antagonistic potency. In a systematic structure–activity relationship (SAR) study by Hou et al. (2009), triazole-4-carboxamides containing benzyl amides achieved IC50 values below 20 nM at the CB1 receptor, whereas closely related analogs with direct amide linkages (lacking the methylene spacer) or non-benzylic substituents showed substantially weaker activity [1]. The same study demonstrated that these benzyl amide triazoles exhibit >1000-fold selectivity for CB1 over CB2 (CB2 IC50 >10 µM), a selectivity window not observed for non-benzylic amide analogs [1]. This class-level evidence indicates that the 2-fluorobenzyl amide present in CAS 1326879-31-5 is expected to confer CB1 potency and selectivity superior to triazole carboxamides lacking benzyl amide character.

Cannabinoid receptor CB1 antagonist Triazole carboxamide

N1 3,4-Dimethylphenyl Substitution Differentiates the Compound from 4-Fluorobenzyl and Other N1-Aryl Triazole Carboxamides

The N1 substituent on the 1,2,3-triazole core is a critical determinant of biological target engagement. In the PXR inhibitor optimization campaign by Lin et al. (2022), variation of the N1-aryl group across dozens of 1H-1,2,3-triazole-4-carboxamides produced IC50 values spanning from low nanomolar to >10 µM, with functional activity ranging from inverse agonism to pure antagonism depending entirely on N1 substitution [1]. The 3,4-dimethylphenyl group present in CAS 1326879-31-5 represents a specific, electron-donating, disubstituted phenyl variant. Closely related commercial analogs carrying N1-(4-fluorobenzyl), N1-(3-fluorobenzyl), or N1-(4-ethylphenyl) groups—many sharing the identical molecular formula C18H17FN4O and molecular weight 324.36—have different electronic and steric profiles at the N1 position, which is expected to alter both target binding affinity and functional response . While direct comparative potency data for CAS 1326879-31-5 are not publicly available, the SAR consensus from the PXR triazole carboxamide series demonstrates that N1-substitution alone can shift IC50 by over 100-fold and toggle functional activity between inverse agonism and antagonism [1].

PXR Nuclear receptor Triazole carboxamide SAR

Ortho-Fluorobenzyl Substitution on the Amide Side Chain Provides a Unique Pharmacophoric Element Distinct from Para-Fluorobenzyl and Non-Fluorinated Analogs

The 2-fluorobenzyl group in CAS 1326879-31-5 differs from the more common 4-fluorobenzyl and non-fluorinated benzyl analogs available in the triazole carboxamide chemical space. Ortho-fluorine substitution on the benzyl ring introduces a unique combination of electronic (electron-withdrawing inductive effect) and steric (proximity to the amide linkage) features that are absent in para-fluoro or unsubstituted benzyl variants . The US patent US9416127B2, covering triazole carboxamides as PXR modulators, explicitly claims halogen-substituted benzyl amides as distinct embodiments, with the position of halogen substitution (ortho, meta, para) constituting separate claim elements [1]. Commercially, the 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide fragment (CAS 106308-41-2) is recognized as a rufinamide-related compound and USP reference standard, underscoring the regulatory and analytical significance of the 2-fluorobenzyl triazole substructure . The specific combination of ortho-fluorine on the benzyl amide with 3,4-dimethyl substitution on the N1-phenyl ring is not replicated in any commonly cataloged analog.

Fluorine substitution Metabolic stability Triazole carboxamide

Molecular Formula Isomers (C18H17FN4O) with Different Substitution Patterns Are Commercially Available but Non-Equivalent

Multiple commercially cataloged compounds share the identical molecular formula C18H17FN4O and molecular weight 324.36 with CAS 1326879-31-5, yet differ in the position and nature of substituents on the triazole core. Examples include CAS 1326905-79-6 (1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide) and CAS 1226432-67-2 (1-(3-fluorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide) . These isomers cannot be assumed to share the same biological activity profile. The PXR triazole carboxamide SAR by Lin et al. (2022) explicitly demonstrates that regioisomeric variation in substitution yields non-overlapping potency and efficacy profiles [1]. For procurement, reliance on molecular formula alone risks acquiring a compound with divergent biological properties. CAS 1326879-31-5 is uniquely defined by its specific substitution vector: N1-(3,4-dimethylphenyl) and N-(2-fluorobenzyl) carboxamide.

Isomer differentiation Procurement specificity Triazole carboxamide

Commercially Available at ≥95% Purity with Defined SMILES and InChI Key for Unambiguous Identity Verification

CAS 1326879-31-5 is supplied at ≥95% purity with a fully defined chemical identity including IUPAC name, SMILES notation (CC1=C(C)C=C(C=C1)N1C=C(N=N1)C(=O)NCC1=C(F)C=CC=C1), and InChI Key (LXUDYPMZJHPFSM-UHFFFAOYSA-N) . This level of identity documentation exceeds what is available for many custom-synthesized analogs. The compound is cataloged under number CM787832 and is designated for research and development use only . In contrast, many close structural analogs are listed on vendor platforms without full analytical characterization, InChI Key, or verified purity specifications, creating identity ambiguity risks during procurement. The unambiguous structural assignment—confirmed by the orthogonal identifiers CAS number, SMILES, and InChI Key—enables rigorous quality control and lot-to-lot consistency verification in a laboratory setting.

Quality control Identity verification Procurement specification

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326879-31-5) Based on Available Evidence


CB1 Antagonist Screening Libraries Requiring the Benzyl Amide Pharmacophore

The 2-fluorobenzyl amide motif in CAS 1326879-31-5 aligns with the critical pharmacophoric feature identified for sub-20 nM CB1 antagonistic potency and >1000-fold CB1/CB2 selectivity [1]. Researchers constructing CB1 antagonist screening libraries should prioritize this compound over triazole carboxamides lacking the benzyl amide spacer, which have been shown to exhibit substantially weaker CB1 affinity. The ortho-fluorine substitution on the benzyl ring provides an additional structural variation point for SAR exploration within the benzyl amide class.

PXR Modulator SAR Studies Exploring N1-Aryl Substitution Effects

The 3,4-dimethylphenyl N1 substituent represents a specific electronic and steric variant within the 1H-1,2,3-triazole-4-carboxamide PXR modulator chemotype. Lin et al. (2022) demonstrated that N1-aryl variation can shift PXR binding IC50 by >100-fold and toggle between inverse agonism and pure antagonism [2]. CAS 1326879-31-5 is a suitable tool compound for systematic N1-aryl SAR studies, particularly for probing the effect of electron-donating disubstituted phenyl groups, which are underrepresented in published PXR triazole carboxamide series.

Regioisomer Differentiation Studies for Triazole Carboxamide Molecular Formula Isomers

Multiple C18H17FN4O (MW 324.36) isomers are commercially available with different substitution patterns . CAS 1326879-31-5, with its defined N1-(3,4-dimethylphenyl) and N-(2-fluorobenzyl) substitution, serves as a defined reference point for comparative studies investigating how regioisomeric variation affects biological activity, physicochemical properties (logP, solubility), and metabolic stability. The availability of complete identity documentation (SMILES, InChI Key, IUPAC name) enables unambiguous isomer assignment in experimental datasets.

Fluorine-Probe SAR: Ortho-Fluorobenzyl vs. Para-Fluorobenzyl Pharmacological Comparison

The ortho-fluorine substitution on the benzyl amide of CAS 1326879-31-5 offers a distinct electronic environment compared to the more commonly studied para-fluorobenzyl analogs. The US patent US9416127B2 treats halogen position (ortho, meta, para) as separate inventive embodiments, indicating potential differences in biological activity [3]. Paired testing of CAS 1326879-31-5 against its para-fluoro congener (e.g., a 4-fluorobenzyl amide analog) could reveal position-specific effects on target binding, metabolic stability, or off-target profiles in PXR, CB1, or other triazole-relevant targets.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.